N-naphthalen-2-yl-2-nitrobenzenesulfonamide
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Overview
Description
N-naphthalen-2-yl-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of a naphthalene ring, a nitro group, and a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-2-nitrobenzenesulfonamide typically involves the reaction of naphthalene derivatives with nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature to 50°C.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, reaction temperature around 80-100°C.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, room temperature to 60°C.
Major Products Formed
Reduction: N-naphthalen-2-yl-2-aminobenzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: Naphthoquinones and related compounds
Scientific Research Applications
N-naphthalen-2-yl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-2-yl-benzamide: Similar structure but lacks the nitro and sulfonamide groups.
2-nitrobenzenesulfonamide: Lacks the naphthalene ring but contains the nitro and sulfonamide groups.
N-naphthalen-1-yl-2-nitrobenzenesulfonamide: Similar structure with the naphthalene ring in a different position.
Uniqueness
N-naphthalen-2-yl-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
N-naphthalen-2-yl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)15-7-3-4-8-16(15)23(21,22)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQDZHISZFNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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